molecular formula C19H18N4O2S B11196470 4-amino-N,N'-dibenzyl-1,2-thiazole-3,5-dicarboxamide

4-amino-N,N'-dibenzyl-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B11196470
M. Wt: 366.4 g/mol
InChI Key: YAMHQEZBJHGYEP-UHFFFAOYSA-N
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Description

4-AMINO-N~3~,N~5~-DIBENZYL-3,5-ISOTHIAZOLEDICARBOXAMIDE is a synthetic organic compound that belongs to the class of isothiazole derivatives This compound is characterized by the presence of an isothiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N~3~,N~5~-DIBENZYL-3,5-ISOTHIAZOLEDICARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through a cyclization reaction involving a thioamide and a nitrile oxide. This reaction is typically carried out under mild conditions using a base such as sodium hydroxide.

    Introduction of Benzyl Groups: The benzyl groups can be introduced through a nucleophilic substitution reaction using benzyl halides. This step requires the presence of a strong base such as potassium carbonate to facilitate the substitution.

    Formation of Carboxamide Groups: The carboxamide groups can be introduced through an amidation reaction using an amine and a carboxylic acid derivative. This reaction is typically carried out under acidic conditions using a catalyst such as hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 4-AMINO-N~3~,N~5~-DIBENZYL-3,5-ISOTHIAZOLEDICARBOXAMIDE may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N~3~,N~5~-DIBENZYL-3,5-ISOTHIAZOLEDICARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl groups can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Benzyl halides, potassium carbonate; typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halides, alkoxides

Scientific Research Applications

4-AMINO-N~3~,N~5~-DIBENZYL-3,5-ISOTHIAZOLEDICARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-AMINO-N~3~,N~5~-DIBENZYL-3,5-ISOTHIAZOLEDICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-AMINO-N~3~,N~5~-DIBENZYL-3,5-ISOTHIAZOLEDICARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of 4-AMINO-N~3~,N~5~-DIBENZYL-3,5-ISOTHIAZOLEDICARBOXAMIDE lies in its specific structural features, such as the presence of both benzyl and carboxamide groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

4-amino-3-N,5-N-dibenzyl-1,2-thiazole-3,5-dicarboxamide

InChI

InChI=1S/C19H18N4O2S/c20-15-16(18(24)21-11-13-7-3-1-4-8-13)23-26-17(15)19(25)22-12-14-9-5-2-6-10-14/h1-10H,11-12,20H2,(H,21,24)(H,22,25)

InChI Key

YAMHQEZBJHGYEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C(=NS2)C(=O)NCC3=CC=CC=C3)N

Origin of Product

United States

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